molecular formula C15H13ClFN3O3S B2429833 2-(4-Amino-3-fluorosulfonyloxyphenyl)-7-chloro-1-ethylbenzimidazole CAS No. 2411271-86-6

2-(4-Amino-3-fluorosulfonyloxyphenyl)-7-chloro-1-ethylbenzimidazole

Cat. No. B2429833
CAS RN: 2411271-86-6
M. Wt: 369.8
InChI Key: HIWZKVHNEROHCA-UHFFFAOYSA-N
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Description

2-(4-Amino-3-fluorosulfonyloxyphenyl)-7-chloro-1-ethylbenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as AF-343 and is a member of the benzimidazole family.

Scientific Research Applications

Preclinical Evaluation and Antitumor Properties

  • Antitumor Potential : Novel 2-(4-aminophenyl)benzothiazoles, structurally similar to the compound , demonstrate potent antitumor properties in vitro and in vivo. These compounds have been studied for their selective cytotoxicity against certain tumor cell lines and the role of cytochrome P450 1A1 in their biotransformation (Bradshaw et al., 2002).

Synthesis and Potential Biological Activities

  • Synthesis of Biologically Active Molecules : Fluorine-containing groups, akin to those in the compound of interest, have been utilized in synthesizing new molecules with potential antibacterial properties. These studies highlight the role of fluorine in enhancing biological activity (Holla et al., 2003).

  • DNA Damage and Cell Cycle Arrest : Another study on a similar compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, reveals its role in causing DNA damage and cell cycle arrest in tumor cells, indicating a potential mechanism of its antitumor activity. This process involves the aryl hydrocarbon receptor signaling pathway (Trapani et al., 2003).

Chemical Synthesis and Derivatives

  • Development of Derivatives for Antimicrobial and Antifungal Applications : Derivatives of similar compounds have been synthesized and tested for their antimicrobial and antifungal properties. This demonstrates the versatility of such compounds in pharmaceutical development (Patel & Agravat, 2007).

Fluorescence and Spectroscopic Studies

  • Fluorescence and Spectroscopic Analysis : Research on related thiadiazole derivatives has explored their fluorescence properties, contributing to our understanding of their potential as fluorescence probes or pharmaceuticals with specific applications, such as antimycotic properties (Budziak et al., 2019).

properties

IUPAC Name

2-(4-amino-3-fluorosulfonyloxyphenyl)-7-chloro-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O3S/c1-2-20-14-10(16)4-3-5-12(14)19-15(20)9-6-7-11(18)13(8-9)23-24(17,21)22/h3-8H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWZKVHNEROHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)N=C1C3=CC(=C(C=C3)N)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-3-fluorosulfonyloxyphenyl)-7-chloro-1-ethylbenzimidazole

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